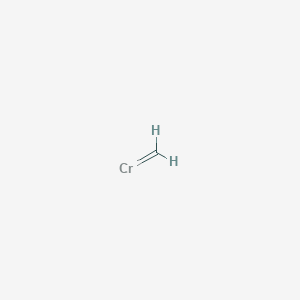

Methylidenechromium

Beschreibung

Historical Context and Evolution of Chromium Carbene Complex Research

The journey into chromium carbene chemistry began with the pioneering work of Ernst Otto Fischer in the 1960s. baranlab.orgresearchgate.net In 1964, Fischer and his group reported the synthesis and characterization of the first stable transition metal carbene complex, a tungsten-based compound. baranlab.org This was shortly followed by the synthesis of the analogous chromium complex, (phenylmethoxycarbene)pentacarbonylchromium, Ph(OCH₃)C=Cr(CO)₅, which was crystallographically characterized in 1967. up.ac.za These early complexes, now famously known as Fischer carbenes , were characterized by a low-valent, electron-rich metal center (like Cr(0)), π-acceptor ligands (such as carbon monoxide), and a heteroatom substituent (like oxygen or nitrogen) on the carbene carbon. baranlab.orgpediaa.com This heteroatom was crucial for stabilizing the carbene ligand.

A second major breakthrough came in the 1970s with the work of Richard R. Schrock, who developed a new class of carbene complexes. walisongo.ac.id Unlike the electrophilic Fischer carbenes, Schrock carbenes feature a high-valent, electron-poor metal center, non-π-acceptor ligands, and lack a stabilizing heteroatom on the carbene carbon. baranlab.orgpediaa.com This results in a nucleophilic carbene carbon. The development of both Fischer and Schrock carbenes revolutionized organometallic chemistry and opened up new avenues in organic synthesis, most notably in olefin metathesis, for which the Nobel Prize in Chemistry was awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock in 2005. walisongo.ac.id

Within this historical landscape, methylidenechromium represents the simplest, unstabilized chromium carbene. While extensively studied theoretically, its high reactivity has made its isolation and characterization a significant challenge, positioning it as a key, albeit often transient, species in understanding the fundamental principles of chromium-carbon double bonds.

Classification and Structural Archetypes within Chromium Carbene Chemistry (Relevance to Methylidenechromium)

Chromium carbene complexes are broadly classified into two main archetypes: Fischer carbenes and Schrock carbenes. This classification is based on the electronic nature of the metal center and the substituents on the carbene carbon, which in turn dictates the reactivity of the complex. pediaa.comlibretexts.org

Fischer carbenes , as mentioned, are characterized by:

A low-valent metal center (e.g., Cr(0)).

π-acceptor ancillary ligands (e.g., CO).

A heteroatom substituent on the carbene carbon that donates electron density to the carbene, stabilizing it.

An electrophilic carbene carbon atom. libretexts.org

Schrock carbenes are defined by:

A high-valent metal center (e.g., Cr(IV), Cr(V)).

Non-π-acceptor ancillary ligands.

The absence of a π-donating substituent on the carbene carbon.

A nucleophilic carbene carbon atom. baranlab.orglibretexts.org

Beyond these two primary classes, other types of carbene ligands have been developed, such as N-heterocyclic carbenes (NHCs), which are strong σ-donors but have weak π-bonding with the metal. units.it There also exists a class of non-heteroatom-stabilized carbene complexes that are considered borderline between Fischer and Schrock types. acs.org

Methylidenechromium (Cr=CH₂) , lacking any stabilizing substituents on the carbene carbon, does not fit neatly into the classical Fischer carbene definition. Conceptually, it is the parent of all chromium carbene complexes. Depending on the oxidation state and ligands on the chromium center, it could be classified as a Schrock-type carbene if the chromium is in a high oxidation state. However, in its simplest form, it serves as a fundamental archetype to understand the intrinsic polarity and reactivity of the Cr=C bond without the influence of stabilizing groups. Theoretical studies often use methylidenechromium as a model system to probe the fundamental nature of bonding and reactivity in this class of compounds.

Table 1: Comparison of Fischer, Schrock, and Conceptual Methylidenechromium Carbenes

| Feature | Fischer Carbene | Schrock Carbene | Methylidenechromium (Conceptual) |

|---|---|---|---|

| Metal Oxidation State | Low (e.g., 0) | High (e.g., +4, +5) | Variable, defines character |

| Ancillary Ligands | π-acceptors (e.g., CO) | Non-π-acceptors | Simple (e.g., none or halides) |

| Carbene Substituents | π-donating heteroatom | H or alkyl | Only H atoms |

| Carbene Carbon Nature | Electrophilic | Nucleophilic | Depends on metal center |

| Bonding Model | dπ → pπ back-donation | Covalent double bond | Fundamental Cr=C bond |

Conceptual Significance of Methylidenechromium in Organometallic Theory

The conceptual importance of methylidenechromium in organometallic theory is immense, precisely because of its simplicity. It serves as a theoretical benchmark for understanding the electronic structure and bonding in more complex chromium carbenes.

The bonding in a chromium carbene is generally described by the Dewar-Chatt-Duncanson model, which involves two components:

A σ-donation from the carbene's sp² hybrid orbital to an empty d-orbital on the chromium atom.

A π-back-donation from a filled d-orbital on the chromium to the empty p-orbital on the carbene carbon.

In Fischer carbenes , the π-back-donation is relatively weak, and the carbene carbon is stabilized by a π-donating substituent. This results in an electrophilic carbene carbon. pediaa.com In Schrock carbenes , both the σ and π interactions are more covalent in nature, leading to a more polarized M⁺-C⁻ bond and a nucleophilic carbene carbon. pediaa.com

Methylidenechromium , lacking a stabilizing substituent, presents a unique case. Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in elucidating its properties. researchgate.netacs.org These studies allow for a detailed analysis of the molecular orbitals and the nature of the Cr=C bond without the complicating electronic effects of substituents.

Key theoretical insights into methylidenechromium include:

Bond Polarity: The polarity of the Cr=C bond in methylidenechromium is highly dependent on the oxidation state and the other ligands attached to the chromium atom. This makes it an ideal system for studying the transition between Fischer- and Schrock-type behavior.

Reactivity: Unstabilized carbenes like methylidenechromium are predicted to be highly reactive. nih.gov Theoretical calculations can predict their behavior in fundamental organometallic reactions such as insertions into C-H bonds and cycloadditions, providing a baseline for understanding the reactivity of their more stable analogues. acs.org

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (such as NMR chemical shifts and vibrational frequencies) for transient species like methylidenechromium, which can guide experimental efforts for their detection and characterization. researchgate.networldscientific.com

In essence, while the synthesis and isolation of stable, substituted chromium carbenes have been a cornerstone of practical organometallic chemistry, the conceptual and theoretical exploration of the parent methylidenechromium provides the fundamental grammar through which the language of this diverse and powerful class of compounds is understood.

Eigenschaften

CAS-Nummer |

116492-57-0 |

|---|---|

Molekularformel |

CH2Cr |

Molekulargewicht |

66.023 g/mol |

IUPAC-Name |

methylidenechromium |

InChI |

InChI=1S/CH2.Cr/h1H2; |

InChI-Schlüssel |

JDTCNEAVCTZVSM-UHFFFAOYSA-N |

Kanonische SMILES |

C=[Cr] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Methylidenechromium and Analogous Species

Direct Synthetic Routes to Terminal Methylidenechromium Complexes

Direct synthetic routes to terminal methylidenechromium complexes, where the CH₂ group is not stabilized by heteroatoms, are less common due to the high reactivity of the methylidene ligand. However, certain strategies have been developed. One approach involves the reaction of a chromium complex with a methylidene-transfer reagent. For instance, the use of specific ylides or other organometallic reagents capable of delivering a CH₂ group to a suitable chromium center can lead to the formation of a terminal methylidene complex. The stability of the resulting complex is highly dependent on the ancillary ligands attached to the chromium atom, which must be able to electronically and sterically stabilize the reactive Cr=CH₂ moiety.

Precursor-Based Approaches for Methylidenechromium Generation

More commonly, methylidenechromium species are generated in situ or isolated from stable precursor complexes. These methods offer greater control and versatility in the synthesis of both the parent methylidenechromium and its substituted derivatives.

From Chromium Carbonyl Precursors

Chromium carbonyls, particularly hexacarbonylchromium(0) (Cr(CO)₆), are versatile and cost-effective starting materials for the synthesis of various organochromium complexes, including precursors to methylidene species. wikipedia.org The general strategy involves the substitution of one or more carbonyl ligands with other functionalities that can be subsequently converted into a methylidene group. wikipedia.org

One of the most well-established methods is the Fischer carbene synthesis. This involves the nucleophilic attack of an organolithium reagent (e.g., methyllithium) on a coordinated carbonyl ligand of Cr(CO)₆, followed by alkylation with an electrophile. While this method traditionally yields alkoxy- or aminocarbene complexes, modifications can lead to precursors for methylidene species. For example, subsequent reactions to remove the heteroatom substituent can generate the desired methylidene.

Another approach involves the reduction of chromium carbonyl complexes. caltech.edu For instance, the reduction of a carbonyl ligand can lead to a formyl species, which can then be further manipulated to generate a methylidene ligand. caltech.edu The reactivity of the carbonyl precursor can be tuned by the other ligands present on the chromium center.

| Precursor | Reagent(s) | Intermediate/Product Type | Reference |

| Cr(CO)₆ | 1. RLi 2. R'X | Fischer Carbene Complex | |

| Carbonyl Complex | Hydride Source | Formyl Species | caltech.edu |

Utilizing Diazoalkane Reagents

Diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), are well-known precursors for the generation of carbenes, including methylidene. The reaction of a suitable low-valent chromium complex with a diazoalkane can lead to the formation of a methylidenechromium complex through the extrusion of dinitrogen (N₂). The driving force for this reaction is the formation of the thermodynamically stable N₂ molecule.

The success of this method depends on the careful selection of the chromium precursor and the reaction conditions to control the reactivity of the diazoalkane and prevent side reactions, such as the formation of polymethylene. The ligand environment around the chromium center plays a crucial role in stabilizing the resulting methylidene complex.

Alpha-Hydrogen Abstraction Strategies

Alpha-hydrogen abstraction is a powerful method for generating carbene and methylidene complexes. This strategy involves the deprotonation of a methyl group attached to the chromium center. The starting material is typically a methylchromium complex, which can be prepared through various routes, such as the reaction of a chromium halide with a methylating agent like methyllithium (B1224462) or a Grignard reagent.

Ligand Exchange and Functionalization Reactions Leading to Methylidenechromium Derivatives

Ligand exchange, or substitution, reactions are fundamental to the synthesis of a wide variety of organometallic complexes, including derivatives of methylidenechromium. chemguide.co.uklibretexts.org In this context, a ligand in a pre-existing chromium complex is replaced by another, allowing for the fine-tuning of the electronic and steric properties of the metal center. chemguide.co.uk For instance, carbonyl ligands in a chromium carbonyl complex can be substituted by phosphines, amines, or other donor ligands. This modification can influence the stability and reactivity of a subsequently generated methylidene group.

Functionalization reactions involve the chemical transformation of a ligand that is already coordinated to the chromium center. For example, a Fischer carbene complex, which is a type of substituted methylidenechromium, can undergo further reactions at the carbene carbon or at the heteroatom substituent. These reactions can lead to a diverse array of new methylidenechromium derivatives with tailored functionalities. The tricarbonylchromium group can also be used to activate aromatic rings towards nucleophilic substitution, providing another avenue for functionalization. beilstein-journals.org

| Reaction Type | Starting Complex | Reagent | Product Type | Reference |

| Ligand Exchange | [Cr(CO)₆] | Phosphine | [Cr(CO)₅(PR₃)] | |

| Ligand Exchange | [Cr(H₂O)₆]²⁺ | Cl⁻ | [Cr(H₂O)₄Cl₂]⁺ | chemguide.co.uk |

| Functionalization | Fischer Carbene | Nucleophile | Modified Carbene Complex |

Stereoselective Synthesis of Chiral Methylidenechromium Complexes

The synthesis of chiral, non-racemic molecules is a major goal in modern organic chemistry, and chiral methylidenechromium complexes can be valuable tools in asymmetric synthesis. uwindsor.ca Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. numberanalytics.com

The generation of chiral methylidenechromium complexes can be achieved through several strategies. One approach is to use a chiral auxiliary, which is a chiral group temporarily incorporated into the complex to direct the stereochemical outcome of a reaction. This auxiliary can be part of a ligand attached to the chromium center.

Another powerful method is the use of a chiral catalyst. mdpi.comthieme.de A chiral chromium catalyst can, for example, interact with a prochiral substrate to selectively produce one enantiomer of a product. The design of the chiral ligands is crucial for achieving high levels of stereoselectivity. numberanalytics.com These ligands create a chiral environment around the metal center, which influences the approach of the reactants and directs the formation of the desired stereoisomer. numberanalytics.com Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, is another advanced strategy that can be employed. mdpi.com

| Strategy | Description | Key Feature |

| Chiral Auxiliary | A chiral group is attached to the chromium complex to control stereochemistry. | The auxiliary is typically removed after the desired transformation. |

| Chiral Catalyst | A chiral chromium complex is used in catalytic amounts to generate a chiral product from a prochiral substrate. | The catalyst creates a chiral environment that directs the reaction pathway. |

| Chiral Ligands | Ligands with stereocenters are coordinated to the chromium atom. | These ligands impart chirality to the entire complex. |

Spectroscopic Characterization and Structural Elucidation of Methylidenechromium

Advanced Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within methylidenechromium complexes. The stretching frequency of the Cr=C bond provides a direct measure of the bond strength. While specific data for a simple methylidenechromium complex, (CO)₅Cr=CH₂, is scarce, extensive studies on related Fischer-type carbene complexes, such as (CO)₅Cr=C(OR)R', offer valuable comparative data.

In these complexes, the ancillary carbonyl (CO) ligands exhibit characteristic stretching frequencies in the IR spectrum, which are sensitive to the electronic properties of the carbene ligand. Greater electron donation from the carbene to the metal center results in increased back-donation from the chromium to the π* orbitals of the CO ligands, leading to a decrease in the CO stretching frequencies. For instance, in pentacarbonyl(thiocarbonyl)chromium(0), the CO stretching modes are observed in the range of 1900-2100 cm⁻¹ . The Cr=C stretching vibration itself is expected to appear at lower frequencies and can be identified through isotopic labeling studies.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The Cr=C stretching vibration in symmetric methylidenechromium derivatives would be expected to give a strong Raman signal.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| ν(C≡O) | 1900 - 2100 | Infrared | Sensitive to the electronic nature of the carbene ligand. |

| ν(Cr=C) | ~1000 - 1200 (estimated) | Infrared, Raman | Direct probe of the chromium-carbene bond strength. |

| δ(CH₂) | ~1400 - 1450 | Infrared | Bending mode of the methylidene protons. |

NMR spectroscopy is arguably the most powerful tool for the characterization of methylidenechromium complexes in solution.

¹H NMR Spectroscopy: The chemical shift of the methylidene protons (=CH₂) is highly diagnostic. These protons are typically deshielded and appear at a downfield chemical shift, often in the range of δ 10-15 ppm. This significant downfield shift is indicative of the electron-deficient nature of the carbene carbon.

¹³C NMR Spectroscopy: The resonance of the carbene carbon is a key feature in the ¹³C NMR spectrum of methylidenechromium complexes. This carbon is extremely deshielded and typically appears in the range of δ 250-400 ppm purdue.eduoregonstate.eduyoutube.com. This deshielding is a hallmark of Fischer-type carbenes and reflects the electrophilic character of the carbene carbon atom ilpi.comwikipedia.orglibretexts.org. The chemical shifts of the ancillary carbonyl ligands are also informative and are typically found in the range of δ 200-230 ppm.

| Nucleus | Typical Chemical Shift Range (δ, ppm) | Comments |

|---|---|---|

| ¹H (in =CH₂) | 10 - 15 | Highly deshielded due to the electrophilic carbene carbon. |

| ¹³C (in Cr=C) | 250 - 400 | Characteristic extreme downfield shift for Fischer-type carbenes. purdue.eduoregonstate.eduyoutube.com |

| ¹³C (in C≡O) | 200 - 230 | Sensitive to back-bonding from the chromium center. |

| ⁵³Cr | -1795 to 0 | Provides direct insight into the metal's electronic environment. huji.ac.il |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of methylidenechromium complexes. Electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For pentacarbonyl-type Fischer carbenes, a characteristic fragmentation pathway is the sequential loss of the carbonyl ligands whitman.edulibretexts.orguni-saarland.delibretexts.orgchemguide.co.uk. The observation of the molecular ion peak (M⁺) and the subsequent fragments corresponding to [M-CO]⁺, [M-2CO]⁺, etc., is a strong indicator of the complex's identity. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition.

In some cases, fragmentation can also involve the cleavage of the chromium-carbene bond or rearrangements within the carbene ligand itself.

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the complex. |

| [M-CO]⁺ | Loss of one carbonyl ligand | Characteristic fragmentation pattern for pentacarbonyl complexes. whitman.edulibretexts.orguni-saarland.delibretexts.orgchemguide.co.uk |

| [M-2CO]⁺ | Loss of two carbonyl ligands | |

| [M-nCO]⁺ | Sequential loss of 'n' carbonyl ligands | |

| [Cr(CH₂)]⁺ | Chromium-methylidene fragment | Indicates cleavage of the metal-ligand bonds. |

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within methylidenechromium complexes. Fischer-type carbenes typically exhibit an intense absorption band in the near-ultraviolet or visible region, which is assigned to a metal-to-ligand charge transfer (MLCT) transition wikipedia.orglibretexts.orglibretexts.orgillinois.eduimedpub.com. This transition involves the promotion of an electron from a d-orbital on the chromium atom to a π* orbital of the carbene ligand.

The energy of this MLCT band is sensitive to the nature of the substituents on the carbene and the ancillary ligands. Electron-donating groups on the carbene ligand generally lead to a blue shift (higher energy) of this transition, while electron-withdrawing groups cause a red shift (lower energy).

The photophysical properties, such as fluorescence or phosphorescence, of methylidenechromium complexes are less extensively studied. However, the population of the MLCT excited state can lead to photochemical reactivity, such as the Dötz benzannulation reaction for certain chromium carbene complexes.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| d → π* | 350 - 500 | 10³ - 10⁴ | Metal-to-Ligand Charge Transfer (MLCT) wikipedia.orglibretexts.orglibretexts.orgillinois.eduimedpub.com |

| d → d | 400 - 600 | < 100 | Ligand field transitions, often weak and broad. libretexts.org |

Solid-State Structural Analysis

While spectroscopic methods provide a wealth of information about the electronic structure and bonding in solution, solid-state analysis is necessary to determine the precise three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline methylidenechromium derivatives ijirmf.comphysicsjournal.inresearchgate.net. This technique provides precise bond lengths and angles, allowing for a detailed understanding of the geometry around the chromium center and the nature of the chromium-carbene bond.

For Fischer-type carbene complexes, X-ray crystallography has confirmed the presence of a relatively long Cr=C bond distance compared to Schrock-type carbenes, which is consistent with a significant contribution from the zwitterionic resonance form where there is a single bond between the metal and the carbene carbon. The geometry around the carbene carbon is typically trigonal planar. The ancillary ligands, such as the five carbonyl groups in a pentacarbonyl complex, adopt a pseudo-octahedral geometry around the chromium atom.

While a crystal structure of the parent methylidenechromium, (CO)₅Cr=CH₂, has not been reported, numerous structures of substituted Fischer carbenes provide a solid basis for understanding its expected structural features.

| Parameter | Typical Value | Significance |

|---|---|---|

| Cr=C Bond Length (Å) | ~2.00 - 2.15 | Longer than a typical C=C double bond, indicating partial single bond character. |

| C-O Bond Length (Å) (in CO) | ~1.15 | Typical for coordinated carbon monoxide. |

| Cr-C-H Bond Angle (°) (in =CH₂) | ~120 | Consistent with sp² hybridization of the carbene carbon. |

| Coordination Geometry at Cr | Pseudo-octahedral | For hexacoordinate complexes like (CO)₅Cr=CH₂. |

Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the precise positions of atoms within a molecule, including light atoms like hydrogen, which are often difficult to locate accurately with other methods. This technique provides definitive information on bond lengths and bond angles, which are crucial for understanding the geometry and bonding of a compound.

However, a thorough search of scientific databases and literature reveals no published studies that have utilized neutron diffraction to analyze methylidenechromium. Consequently, there is no experimental data available for key structural parameters such as the chromium-carbon (Cr=C) and carbon-hydrogen (C-H) bond lengths, or the H-C-H bond angle. The absence of such data precludes a detailed discussion of the molecule's precise geometry and the nature of the chromium-carbon double bond from a neutron diffraction perspective.

Table 1: Hypothetical Neutron Diffraction Data for Methylidenechromium (CH₂Cr)

| Parameter | Expected Value Range (Å or °) | Experimental Data |

| Cr=C Bond Length | 1.70 - 1.85 | Not Available |

| C-H Bond Length | 1.08 - 1.12 | Not Available |

| H-C-H Bond Angle | 115 - 125 | Not Available |

| Cr-C-H Bond Angle | 118 - 122 | Not Available |

This table is provided for illustrative purposes to indicate the type of data that would be obtained from neutron diffraction studies. The "Expected Value Range" is based on typical values for similar metal-carbene complexes and theoretical considerations.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Methylidenechromium Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is highly specific to species containing unpaired electrons. It provides valuable insights into the electronic structure of paramagnetic molecules, including information about the distribution of the unpaired electron density through the determination of g-values and hyperfine coupling constants.

Given that methylidenechromium is a transition metal complex, it is plausible that it could exist in paramagnetic states, making it a suitable candidate for ESR spectroscopy. Such studies would be instrumental in characterizing its electronic ground state and understanding the interaction between the chromium center and the methylidene ligand.

Despite the potential applicability of ESR spectroscopy, no experimental studies on paramagnetic methylidenechromium species have been reported in the scientific literature. As a result, there is a complete lack of data regarding its g-tensor values and any hyperfine coupling to the chromium nucleus or the protons of the methylidene group. This absence of empirical data prevents any meaningful analysis of the electronic properties and spin distribution within the molecule.

Table 2: Hypothetical ESR Spectroscopic Data for a Paramagnetic Methylidenechromium Species

| Parameter | Description | Experimental Value |

| g-value (g_iso) | Isotropic g-factor | Not Available |

| A_iso(⁵³Cr) | Isotropic hyperfine coupling to ⁵³Cr | Not Available |

| A_iso(¹H) | Isotropic hyperfine coupling to protons | Not Available |

This table illustrates the kind of parameters that would be determined from an ESR spectrum. The lack of experimental values underscores the gap in the current understanding of methylidenechromium's electronic structure.

Mechanistic Investigations and Reactivity Patterns of Methylidenechromium Complexes

Carbene Ligand-Centered Transformations

The reactivity of methylidenechromium complexes is often dominated by the electrophilic nature of the carbene carbon. This reactivity profile enables a range of transformations, including insertion, cyclization, and nucleophilic addition reactions.

Intermolecular Insertion Reactions (e.g., C-H, C-C, C-N, C-O)

Methylidenechromium complexes can participate in intermolecular insertion reactions, where the carbene moiety inserts into a sigma bond of another molecule. These reactions are of significant interest for C-H functionalization. wikipedia.orgmt.com While simple carbenes often lack selectivity, metal-stabilized carbenes, such as those of chromium, can exhibit enhanced selectivity. wikipedia.org The insertion into a C-H bond is a type of oxidative addition where the carbene interposes itself into an existing bond. wikipedia.org

The insertion of carbenes into C-C, C-N, and C-O bonds is also known. For instance, the insertion of carbon monoxide (CO) into metal-alkyl bonds is a fundamental step in many carbonylation reactions. wikipedia.orgnih.gov This process typically involves the migration of an alkyl group to an adjacent CO ligand. wikipedia.org The reactivity in these insertion reactions is influenced by the electronic properties of the metal center; electron-poor metal centers tend to undergo insertion more rapidly. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Methylidenechromium | Alkane (R-H) | R-CH2-Cr | C-H Insertion | wikipedia.org |

| Methylidenechromium | Amine (R2N-H) | R2N-CH2-Cr | C-N Insertion | nih.gov |

| Methylidenechromium | Alcohol (RO-H) | RO-CH2-Cr | C-O Insertion | nih.gov |

This table illustrates representative examples of intermolecular insertion reactions involving a generic methylidenechromium complex.

Intramolecular Cyclization and Annulation Reactions (e.g., Benzannulation, Cycloaddition)

Intramolecular reactions of methylidenechromium complexes provide powerful routes to cyclic and polycyclic structures. These reactions can proceed through various pathways, including cyclization and cycloaddition. beilstein-journals.orgresearchgate.net

For example, chromium carbene complexes can undergo photodriven intramolecular Friedel-Crafts-type acylation, leading to benzannulation products. uwindsor.ca These reactions are often highly regioselective. uwindsor.ca Another important class of reactions is cycloaddition, where the methylidenechromium complex reacts with an unsaturated partner. For instance, the reaction of a chromium carbene with an alkene can lead to the formation of a cyclopropane (B1198618) ring. masterorganicchemistry.comlibretexts.org The stereochemistry of the alkene is often retained in the cyclopropane product. masterorganicchemistry.comlibretexts.org

The Dieckmann condensation, an intramolecular Claisen condensation, is another relevant cyclization reaction that can be facilitated by metal complexes, leading to the formation of five- or six-membered rings. libretexts.org

| Substrate | Product | Reaction Type | Ref. |

| Tethered Alkene-Methylidenechromium | Cyclopropane Derivative | Intramolecular Cycloaddition | masterorganicchemistry.com |

| Aryl-tethered Methylidenechromium | Benzannulated Product | Intramolecular Benzannulation | uwindsor.ca |

| 1,6-Diester with Chromium Catalyst | Cyclic β-keto ester | Dieckmann Cyclization | libretexts.org |

This table provides examples of intramolecular cyclization and annulation reactions involving methylidenechromium complexes or related chromium-catalyzed processes.

Nucleophilic Attack and Addition Reactions to the Carbene Carbon

The carbene carbon in Fischer-type methylidenechromium complexes is electrophilic and susceptible to nucleophilic attack. units.itlibretexts.org This reactivity is a cornerstone of their synthetic utility. A wide range of nucleophiles, including organolithium reagents, alkoxides, and amines, can add to the carbene carbon. u-tokyo.ac.jp

The addition of a nucleophile to the carbene carbon generates a tetrahedral intermediate, which can then undergo further transformation. For example, attack by an amine can lead to the formation of a new C-N bond and the displacement of an existing group on the carbene. u-tokyo.ac.jp These reactions are often favored in complexes with less electron-donating and more π-accepting ligands. u-tokyo.ac.jp

| Methylidenechromium Complex | Nucleophile | Product | Ref. |

| (CO)5Cr=C(OMe)Ph | R2NH | (CO)5Cr=C(NR2)Ph | u-tokyo.ac.jp |

| (CO)5Cr=C(OMe)Ph | RS- | (CO)5Cr=C(SR)Ph | u-tokyo.ac.jp |

| (CO)5Cr=C(OMe)Ph | PhLi | [(CO)5Cr-C(OMe)(Ph)2]- | u-tokyo.ac.jp |

This table showcases examples of nucleophilic attack on the carbene carbon of a Fischer-type chromium carbene complex.

Metal-Mediated Reaction Pathways

In addition to reactions centered on the carbene ligand, the chromium metal center plays a pivotal role in mediating a variety of transformations. These pathways often involve the formation and cleavage of metallacyclic intermediates.

Olefin and Alkyne Metathesis Mechanisms (e.g., Metallacyclobutane Formation and Cleavage)

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, and chromium complexes were among the first catalysts used for this transformation. wikipedia.orgalfachemic.com The widely accepted Chauvin mechanism involves the [2+2] cycloaddition of an alkene with a metal alkylidene (like methylidenechromium) to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene, propagating the catalytic cycle. wikipedia.org

The formation of a stable metallacyclobutane is a key step. doi.org In some cases, these intermediates can be isolated and characterized. doi.org Density functional theory (DFT) calculations have been instrumental in understanding the geometries and energies of these intermediates. acs.orgnih.gov

Alkyne metathesis proceeds through a similar mechanism, involving the formation of a metallacyclobutene intermediate from the reaction of a metal carbene with an alkyne. caltech.edu

| Reaction Type | Key Intermediate | Mechanism | Ref. |

| Olefin Metathesis | Metallacyclobutane | [2+2] Cycloaddition/Retro-cycloaddition | wikipedia.orglibretexts.org |

| Alkyne Metathesis | Metallacyclobutene | [2+2] Cycloaddition/Retro-cycloaddition | caltech.edu |

This table summarizes the key intermediates and mechanisms in chromium-mediated metathesis reactions.

Sigmatropic Rearrangements Involving Methylidenechromium Intermediates

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgfiveable.me While classic sigmatropic rearrangements like the Cope and Claisen rearrangements are typically thermally or photochemically induced, transition metals can catalyze analogous transformations. wikipedia.orgimperial.ac.uk

Methylidenechromium intermediates can be involved in such rearrangements. For example, a caltech.educaltech.edu-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, can occur within a ligand scaffold coordinated to the chromium center. imperial.ac.uk These reactions often proceed through chair-like transition states to minimize steric interactions. imperial.ac.uk The involvement of the metal can lower the activation energy for these processes compared to the uncatalyzed reactions.

An example of a related process is the zwitterionic aza-Cope rearrangement, which can be initiated by the photolysis of chromium carbene complexes in the presence of tertiary allylic amines. uwindsor.ca

| Rearrangement Type | Description | Ref. |

| caltech.educaltech.edu-Sigmatropic Rearrangement | Migration of a σ-bond across two three-atom systems, analogous to Cope or Claisen rearrangements, facilitated by the chromium center. | imperial.ac.uk |

| Zwitterionic Aza-Cope Rearrangement | A caltech.educaltech.edu-sigmatropic rearrangement involving a nitrogen atom, initiated by a chromium carbene complex. | uwindsor.ca |

This table outlines types of sigmatropic rearrangements where methylidenechromium intermediates can play a role.

Activation of Unreactive Bonds (e.g., C-H Activation)

The activation of traditionally unreactive C-H bonds by methylidenechromium complexes represents a significant area of research, though it is a challenging transformation. Both intermolecular and intramolecular C-H activation have been explored, primarily with higher-order chromium alkylidene complexes, and the principles can be extended to the methylidene case.

Coordinatively unsaturated chromium(VI) alkylidene intermediates have been shown to be highly reactive species capable of effecting the C-H activation of saturated hydrocarbons. numberanalytics.com These reactions typically proceed through a [2+2] cycloaddition-like transition state, leading to the formation of a new C-C bond and a C-H bond.

Computational studies on chromium(IV) alkylidene complexes have provided further insight into the mechanism of C-H activation. rsc.orgnih.gov These studies indicate that while C-H activation by Cr(IV) is possible, it faces a high activation barrier. For instance, the calculated barrier for methane (B114726) activation by a (PNP)Cr=CH₂ complex is significant. rsc.orgnih.gov This high barrier is largely attributed to the considerable stability of the chromium alkylidene complex itself, which can make the initial C-H activation step energetically demanding. rsc.orgnih.gov The overstabilization of the alkylidene intermediate can potentially hinder the subsequent steps of a catalytic cycle. rsc.orgnih.gov

The general mechanism for C-H activation by a transition metal complex can proceed through several pathways, including oxidative addition, σ-bond metathesis, and electrophilic activation. rsc.orgwikipedia.orgthieme-connect.com In the context of methylidenechromium, a σ-bond metathesis pathway is often considered, involving a four-centered transition state where the C-H bond of the substrate interacts with the Cr=C bond.

Intermolecular C-H activation has been observed with related chromium complexes. For example, chromium allyl complexes can thermally activate the C-H bonds of molecules like mesitylene (B46885) and benzene. nih.gov While not methylidene complexes, this reactivity highlights the potential of chromium centers to interact with and break C-H bonds.

Intramolecular C-H activation is also a known process for chromium complexes and can be a competing pathway in certain reactions. The principles of directed C-H activation, where a functional group on the substrate guides the metal to a specific C-H bond, are also applicable here. wikipedia.orgiupac.org

Below is a table summarizing computational findings for C-H activation barriers in related metal-alkylidene complexes.

| Complex Type | Substrate | Activation Barrier (kcal/mol) | Reference |

| Cr(IV) Alkylidene | Methane | 35.9 | rsc.org |

| V(IV) Alkylidene | Methane | 19.0 | rsc.org |

| V(V) Alkylidene | Methane | 16.6 | rsc.org |

Carbon Monoxide Insertion and Migratory Processes

Carbon monoxide (CO) insertion into metal-carbon bonds is a fundamental reaction in organometallic chemistry, crucial for many catalytic carbonylation processes. numberanalytics.com In the context of methylidenechromium complexes, this process would involve the migratory insertion of a CO ligand into the chromium-carbene (Cr=C) bond.

The general mechanism for CO insertion is a 1,1-migratory insertion. wikipedia.orglibretexts.orgyoutube.com This involves the migration of an alkyl or, in this case, the methylidene group to a cis-coordinated CO ligand, forming an acyl complex. wikipedia.orglibretexts.org This process results in a vacant coordination site on the metal, which can be occupied by another ligand present in the reaction medium. The reaction does not change the formal oxidation state of the metal. umb.edu

For a typical chromium pentacarbonyl methylidene complex, the process would be initiated by the migration of the methylidene ligand onto one of the cis carbonyl ligands. This would lead to the formation of a ketenyl-chromium complex. The thermodynamics of this insertion depend on the relative strengths of the bonds being broken (Cr=C and M-CO) and formed (Cr-ketenyl and C=O).

While direct studies on CO insertion into methylidenechromium are not extensively detailed in the provided literature, related transformations in Fischer carbene complexes offer significant insights. For instance, the reaction of a chromium carbene complex with an alkyne in the Dötz benzannulation reaction is believed to proceed through a key intermediate involving the incorporation of a CO ligand. uwindsor.ca Furthermore, palladium-catalyzed annulations of vinyl chromium(0) carbene complexes have been proposed to involve a carbene migratory insertion step. thieme-connect.com

Studies on manganese carbyne complexes have demonstrated that the oxidation of a carbyne can lead to an acyl ligand, which then undergoes migratory insertion of CO to form an α-ketoacyl product. iupac.orgresearchgate.net This highlights the feasibility of CO insertion into metal-carbon multiple bonds under appropriate conditions. The rate of CO insertion can be influenced by several factors, including the electronic properties of the metal center and the presence of Lewis acids, which can enhance the electrophilicity of the carbonyl carbon. libretexts.org

The general steps for a migratory insertion of CO into a methylidenechromium complex are outlined below:

| Step | Description | Intermediate |

| 1 | A methylidene ligand and a CO ligand are cis to each other on the chromium center. | (CO)₅Cr=CH₂ |

| 2 | The methylidene group migrates to the carbon atom of the CO ligand. | Transition state |

| 3 | A new C-C bond is formed, resulting in a coordinated ketene (B1206846) ligand and a vacant site. | [(CO)₄Cr(η²-CH₂=C=O)] |

| 4 | The vacant site is occupied by a new ligand (L), or solvent molecule. | [(CO)₄(L)Cr(η²-CH₂=C=O)] |

Photochemically Induced Reactivity and Transformations

Photochemical methods provide a powerful tool to induce reactivity in methylidenechromium complexes that may not be accessible under thermal conditions. The absorption of light by the complex can lead to electronically excited states with distinct reactivity patterns. sohag-univ.edu.egiupac.org

For chromium carbonyl carbene complexes, photochemical excitation, typically involving irradiation with UV or visible light, often leads to the dissociation of a CO ligand. uwindsor.casohag-univ.edu.eg This creates a coordinatively unsaturated and highly reactive intermediate. This intermediate can then undergo a variety of transformations, such as cycloadditions with alkenes or imines.

A well-documented photochemical reaction of chromium carbene complexes is the [2+2] cycloaddition with electron-rich olefins to form cyclobutanones. acs.org Similarly, photolysis of chromium carbene complexes in the presence of imines can lead to the formation of β-lactams. acs.org These reactions are believed to proceed via a metal-ketene intermediate, which is formed upon photolysis of the carbene complex. acs.org Ultrafast infrared spectroscopy has been used to directly observe the formation of metal ketenes from the photoexcitation of Fischer carbenes. acs.org

The general mechanism for these photochemical transformations involves the following key steps:

Photoexcitation: The chromium carbene complex absorbs a photon, promoting it to an excited electronic state. For many chromium carbonyl complexes, this can be a ligand-field (LF) or a metal-to-ligand charge transfer (MLCT) state. rsc.orgias.ac.in

CO Dissociation: The excited state complex readily loses a CO ligand to generate a coordinatively unsaturated intermediate. uwindsor.ca

Reaction with Substrate: This reactive intermediate can then be trapped by a substrate present in the reaction mixture, such as an alkene or imine, to form the final product.

The specific wavelength of light used for irradiation can be crucial. For many chromium carbonyl complexes, irradiation in the near-UV or visible range is sufficient to induce CO loss. sohag-univ.edu.eg The photochemical activation of chromium hexacarbonyl itself to generate a reactive W(CO)₅ fragment for catalysis is a classic example of this principle. beilstein-journals.org

The photochemically induced reactions of methylidenechromium complexes are expected to follow similar pathways, with the initial step being the light-induced generation of a reactive intermediate.

Stereochemical Control in Methylidenechromium-Mediated Reactions (Chemo-, Regio-, and Diastereoselectivity)

Reactions mediated by chromium carbene complexes are renowned for their high degree of stereocontrol, offering excellent chemo-, regio-, and diastereoselectivity. rsc.orgrsc.org These principles are directly applicable to reactions involving methylidenechromium intermediates.

Chemoselectivity refers to the preferential reaction of the methylidenechromium complex with one functional group over another. In many annulation reactions, for example, the chromium carbene moiety reacts selectively with an alkyne in the presence of other potentially reactive groups. uwindsor.ca

Regioselectivity is the control over the orientation of addition in reactions like cycloadditions and annulations. In the Dötz benzannulation, the regiochemistry of the resulting phenol (B47542) is highly predictable and is influenced by the electronic and steric properties of the substituents on both the carbene and the alkyne. uwindsor.ca Similarly, in [3+2] cyclization reactions of chromium alkenylcarbene complexes with allenes, the formation of specific regioisomers is observed with high fidelity. nih.govacs.org

Diastereoselectivity involves the control of stereocenter formation. Chromium-mediated reactions can exhibit high levels of diastereoselectivity, often controlled by the steric environment of the chromium template. For instance, in the benzannulation of chiral, non-racemic carbene complexes or with the use of chiral alkynes, significant diastereomeric excesses can be achieved. uwindsor.ca The incorporation of a chiral auxiliary on the carbene ligand or the substrate can effectively direct the stereochemical outcome of the reaction.

The high stereoselectivity of these reactions is often attributed to the rigid framework provided by the chromium-carbonyl template, which organizes the reacting partners in a well-defined geometry in the transition state. This allows for efficient transfer of stereochemical information from the starting materials to the products.

The table below provides examples of the types of stereoselectivity observed in reactions involving chromium carbene complexes.

| Reaction Type | Selectivity Type | Outcome | Reference |

| Benzannulation | Regioselectivity | Predictable orientation of substituents on the aromatic ring. | uwindsor.ca |

| Benzannulation | Diastereoselectivity | High asymmetric induction with chiral alkynes. | uwindsor.ca |

| [3+2] Cyclization | Chemo-, Regio-, Diastereoselectivity | Complete selectivity observed in most cases. | nih.govacs.org |

These examples underscore the power of chromium carbene complexes, including methylidenechromium, as reagents for stereocontrolled synthesis.

Computational and Theoretical Studies of Methylidenechromium

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. taylor.edu For a molecule like methylidenechromium, these calculations can predict its geometry, stability, and various spectroscopic properties.

Density Functional Theory (DFT) has emerged as a popular and effective method for studying transition metal compounds. DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy. uleth.ca Functionals like B3LYP and ωB97X-D have been used to predict the energies of organic and organometallic molecules. globus.org For instance, DFT calculations can be employed to optimize the geometry of methylidenechromium and calculate its vibrational frequencies. uleth.ca

Ab Initio Methods , which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous theoretical treatment. taylor.edu Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CCSD(T), offer higher accuracy, especially for electron correlation effects, which are significant in transition metal systems. mdpi.com While computationally more demanding, these methods are crucial for obtaining benchmark data and for cases where DFT may not be sufficiently accurate. globus.org

The choice of basis set is also a critical aspect of these calculations. Basis sets are sets of mathematical functions used to build molecular orbitals. For transition metals like chromium, larger basis sets that can accurately describe the electron distribution, including polarization and diffuse functions, are necessary for reliable results. uleth.ca

A comparison of common quantum chemical methods is presented in the table below:

| Method Type | Examples | Key Features |

| Density Functional Theory (DFT) | B3LYP, ωB97X-D, M06-2X | Balances computational cost and accuracy by focusing on electron density. taylor.eduuleth.ca Widely used for geometry optimizations and energy calculations of transition metal complexes. uleth.ca |

| Ab Initio Methods | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CCSD(T)) | Based on first principles, providing high accuracy but with greater computational expense. taylor.edu Important for benchmarking and understanding electron correlation. mdpi.com |

Elucidation of Electronic Structure and Bonding in Methylidenechromium

Understanding the electronic structure and the nature of the chromium-carbon bond is a central theme in the theoretical study of methylidenechromium. The bonding in organometallic compounds can be complex, involving a mixture of covalent and ionic character, and delocalized electrons. libretexts.orgchemguide.co.uk

Theoretical calculations can provide a detailed picture of the molecular orbitals (MOs) of methylidenechromium. This analysis reveals how the atomic orbitals of chromium and the methylidene fragment (CH₂) interact to form bonding, non-bonding, and anti-bonding MOs. The interaction between the d-orbitals of chromium and the π-system of the methylidene ligand is of particular interest as it determines the nature of the Cr=C double bond.

Key insights from electronic structure analysis include:

Orbital Hybridization: The extent of mixing between the chromium d-orbitals and the carbon p-orbitals.

Electron Population Analysis: This determines the charge distribution within the molecule, indicating the degree of ionic character in the Cr-C bond. mdpi.com

Bond Order: A measure of the number of chemical bonds between two atoms.

These theoretical insights can be correlated with experimental data from techniques like photoelectron spectroscopy, which probes the energy levels of molecular orbitals. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for exploring the chemical reactions of methylidenechromium. rsc.org By mapping out the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathways from reactants to products. smu.edu

Reaction pathway analysis involves locating the minimum energy structures corresponding to reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. matlantis.com The transition state is the point of highest energy along the reaction coordinate and is critical for determining the reaction rate. matlantis.com The Nudged Elastic Band (NEB) method is one technique used to find reaction paths by optimizing a series of intermediate structures between the reactant and product. matlantis.com

For example, theoretical studies can model the insertion of methylidenechromium into a C-H bond or its participation in olefin metathesis. These calculations would involve:

Reactant and Product Optimization: Finding the lowest energy geometries for the starting materials and final products.

Transition State Search: Locating the saddle point on the PES that represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: This traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. smu.edu

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated and used to predict the feasibility and rate of a reaction. matlantis.com These computational predictions can guide experimental efforts to design new catalysts and synthetic routes. rsc.orgnih.gov

Prediction of Spectroscopic Parameters and Reactivity Trends

One of the significant applications of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data. mdpi.com This synergy between theory and experiment is crucial for the identification and characterization of reactive intermediates like methylidenechromium.

Vibrational Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and infrared (IR) intensities of a molecule. uleth.ca These predicted spectra can aid in the assignment of experimental IR spectra of matrix-isolated species. For instance, the characteristic Cr=C stretching frequency is a key spectroscopic signature that can be accurately predicted.

Rotational Spectroscopy: Calculations can also provide highly accurate rotational constants. uni-koeln.de These constants are essential for analyzing microwave spectra and determining the precise geometry of a molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) or more advanced ab initio methods can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible region. This helps in interpreting the electronic spectra of methylidenechromium.

By systematically studying a series of related chromium carbenes, computational methods can also predict trends in reactivity. For example, by calculating properties like the HOMO-LUMO gap, one can infer the electrophilic or nucleophilic character of the carbene carbon. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. These predictions can help in understanding how substituents on the chromium or the carbene carbon influence the reactivity of the complex. mdpi.com

The following table summarizes key spectroscopic parameters that can be predicted computationally:

| Spectroscopic Parameter | Computational Method | Relevance |

| Vibrational Frequencies | DFT, MP2 | Assignment of IR and Raman spectra, identification of functional groups. uleth.ca |

| Rotational Constants | CCSD(T), DFT | Determination of molecular geometry from microwave spectroscopy. uni-koeln.de |

| Electronic Transition Energies | TD-DFT, CASSCF/CASPT2 | Interpretation of UV-Visible absorption spectra. |

| NMR Chemical Shifts | GIAO-DFT | Prediction and assignment of NMR spectra. |

| Nuclear Quadrupole Coupling Constants | CCSD(T) | Provides information about the electronic environment of quadrupolar nuclei like chlorine. mdpi.com |

Molecular Dynamics and Simulation Studies of Methylidenechromium Intermediates

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, where the forces are derived from a pre-calculated potential energy surface.

For a reactive intermediate like methylidenechromium, MD simulations can be used to:

Explore Conformational Space: Identify the different possible shapes and orientations the molecule can adopt and the energy barriers between them.

Simulate Reaction Dynamics: Observe the actual process of a chemical reaction, including bond breaking and formation, providing a more complete picture than static reaction pathway analysis.

Study Solvent Effects: By including solvent molecules in the simulation, one can understand how the surrounding environment influences the structure and reactivity of the methylidenechromium complex.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces are calculated "on the fly" using quantum chemical methods at each step of the simulation. nih.gov This avoids the need to pre-compute a global potential energy surface, which can be very challenging for reactive systems. AIMD simulations can provide valuable insights into the behavior of methylidenechromium intermediates in complex environments, such as in solution or at the active site of a catalyst. nih.gov These simulations can reveal, for example, the role of hydrogen bonding or other non-covalent interactions in stabilizing or destabilizing the intermediate. nih.gov

Advanced Topics and Future Directions in Methylidenechromium Research

Design and Synthesis of Novel Methylidenechromium Complexes with Enhanced Reactivity and Selectivity

A primary focus of current research is the rational design and synthesis of new methylidenechromium complexes. The goal is to create catalysts with superior performance, tailored for specific chemical transformations. This involves the strategic modification of the ligand environment around the chromium center.

Key strategies for enhancing reactivity and selectivity include:

Ligand Modification: The electronic and steric properties of the ligands attached to the chromium atom play a crucial role in the reactivity of the methylidene complex. Researchers are exploring a wide array of ligand architectures to fine-tune the catalyst's behavior. For example, the introduction of bulky ligands can enhance selectivity by creating a more sterically hindered environment around the active site. Conversely, electron-withdrawing or -donating groups on the ligands can modulate the electrophilicity or nucleophilicity of the methylidene carbon, thereby influencing its reactivity.

Chiral Ligands for Asymmetric Catalysis: A significant area of development is the use of chiral, non-racemic ligands to induce enantioselectivity in reactions involving methylidenechromium complexes. This is particularly important for the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often required.

Supramolecular Approaches: The use of supramolecular chemistry offers a novel way to control reactivity. rsc.org By encapsulating the methylidenechromium complex within a larger host molecule, it is possible to create a microenvironment that influences the reaction pathway and enhances selectivity. rsc.org

Development of Sustainable and Green Chemistry Approaches for Methylidenechromium Chemistry

In line with the growing emphasis on environmentally responsible chemical synthesis, researchers are actively developing greener methods for generating and using methylidenechromium complexes.

Key aspects of this "green" approach include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Research is focused on replacing these with more environmentally benign alternatives. researchgate.netd-nb.info Promising candidates include water, supercritical fluids (like carbon dioxide), ionic liquids, and bio-based solvents derived from renewable resources. purkh.comrsc.org For example, 2,2,5,5-tetramethyloxolane has been investigated as a potential "green" substitute for toluene. copernicus.org

Catalyst Recycling: To improve the sustainability and cost-effectiveness of methylidenechromium-mediated reactions, methods for recovering and reusing the chromium catalyst are being explored. This can involve immobilizing the catalyst on a solid support, allowing for easy separation from the reaction mixture.

Mechanistic Studies of Under-Explored Reactivity Modes

While much is known about the fundamental reactivity of methylidenechromium complexes, there are still many underexplored reaction pathways. A deeper understanding of these mechanisms is crucial for developing new synthetic applications.

Current areas of mechanistic investigation include:

Unconventional Cycloadditions: Researchers are investigating novel cycloaddition reactions involving methylidenechromium complexes, moving beyond the well-established patterns to discover new ring-forming strategies.

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a highly desirable transformation in organic synthesis. The potential of methylidenechromium complexes to mediate C-H activation reactions is an active area of research.

Redox-Neutral Processes: Developing catalytic cycles that are redox-neutral is a key goal for improving the efficiency and sustainability of chemical reactions. Mechanistic studies are aimed at understanding and designing such processes for methylidenechromium catalysts.

Integration of Methylidenechromium Chemistry with Flow Chemistry and High-Throughput Screening

To accelerate the discovery and optimization of new reactions, chemists are increasingly turning to automated and high-throughput techniques.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The integration of methylidenechromium chemistry into flow systems is a promising area for process development.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of catalysts and reaction conditions in parallel. rsc.orgrsc.org This approach is invaluable for discovering new catalysts with enhanced properties and for optimizing reaction conditions for specific applications. sigmaaldrich.comnih.govmdpi.com Libraries of diverse ligands can be screened to identify the best-performing catalyst for a particular transformation. rsc.org

Computational Design and Predictive Modeling for New Methylidenechromium Catalysts

Computational chemistry has become an indispensable tool in modern catalyst design. nih.gov By using theoretical models, researchers can predict the properties and reactivity of new methylidenechromium complexes before they are synthesized in the laboratory. numberanalytics.com

Key computational approaches include:

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules. nih.gov It can be used to predict reaction pathways, transition state energies, and the influence of ligand modifications on catalyst performance. numberanalytics.comcetjournal.it

Machine Learning (ML): By training algorithms on large datasets of experimental and computational data, machine learning models can be developed to predict the outcomes of reactions with high accuracy. rsc.orgaps.org This approach can significantly accelerate the discovery of new catalysts and reaction conditions. cetjournal.itarxiv.org

In Silico Screening: Computational methods can be used to screen large virtual libraries of potential catalysts, identifying the most promising candidates for experimental investigation. tiogaresearch.comnih.govnih.govenamine.net This "in silico" approach saves significant time and resources compared to traditional trial-and-error experimentation. nih.govenamine.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.